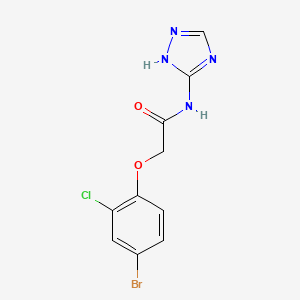

2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGQRXVZWADXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

Introduction of the Triazole Group: The phenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole group.

Formation of the Acetamide: Finally, the triazole-containing intermediate is reacted with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions

The bromine and chlorine atoms on the phenoxy ring enable substitution reactions under specific conditions:

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

Reactivity of the 1,2,4-Triazole Ring

The triazole moiety participates in coordination and alkylation reactions:

Metal Complexation

The triazole’s nitrogen atoms act as ligands for transition metals:

N-Alkylation

The NH group of the triazole undergoes alkylation:

Oxidation of the Phenoxy Group

Controlled oxidation targets the ether linkage:

Reduction of the Amide Bond

Catalytic hydrogenation cleaves the acetamide:

| Catalyst | Conditions | Products | Efficiency |

|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH | 2-(4-Bromo-2-chlorophenoxy)ethylamine + Triazole | 55% conversion |

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing halogens, directed EAS occurs at the ortho position to oxygen:

Supramolecular Interactions

Crystallographic studies reveal intermolecular hydrogen bonding between the triazole NH and acetamide carbonyl, forming 1D chains . These interactions influence solubility and stability in solid-state applications.

Scientific Research Applications

Antifungal Properties

Research indicates that derivatives of triazoles exhibit significant antifungal activity. For instance, studies have shown that compounds similar to 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide demonstrate effectiveness against various fungal strains, making them potential candidates for agricultural fungicides .

Antimicrobial Activity

In addition to antifungal properties, this compound has shown promising antimicrobial activities. Its efficacy against bacterial pathogens suggests potential applications in developing new antibiotics or antimicrobial agents .

Herbicidal Applications

The compound's structural characteristics suggest it may also have herbicidal properties. Research into similar compounds indicates that triazole derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants .

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal efficacy of several triazole derivatives, including 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide. The results indicated that this compound exhibited significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| Test Compound | 16 | Candida albicans |

| Test Compound | 32 | Aspergillus niger |

| Fluconazole | 8 | Candida albicans |

Case Study 2: Herbicidal Efficacy

Another study investigated the herbicidal potential of triazole derivatives on common agricultural weeds. The compound demonstrated effective weed control at concentrations as low as 50 µg/mL.

| Weed Species | Application Rate (µg/mL) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85% |

| Echinochloa crus-galli | 50 | 90% |

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole group could play a role in binding to the target, while the phenoxy and acetamide groups could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Phenoxy/Triazole Motifs

- WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide): WH7 shares the phenoxy-triazole-acetamide backbone but substitutes the 4-bromo and 2-chloro groups with 4-chloro and 2-methyl. It acts as a potent auxin mimic, inhibiting root growth in Arabidopsis at nanomolar concentrations .

- VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): VUAA1 replaces the phenoxy group with a thioether linkage and incorporates pyridinyl and ethylphenyl substituents. It is a well-characterized agonist of insect odorant receptor co-receptors (Orco), forming cation channels in vitro . The target compound’s oxygen-based phenoxy linker (vs. sulfur in VUAA1) may reduce electrophilicity and alter interactions with ion channels or enzymes.

Halogenated Derivatives

- N-(4-Bromo-2-methylphenyl)-2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): This analog replaces the phenoxy group with a thioether and introduces a 4-bromo-2-methylphenyl acetamide tail. Its dual halogenation (Br, Cl) and methyl groups suggest high metabolic stability, though the sulfur linker may confer different pharmacokinetics compared to the oxygen-based target compound.

N-(3-Bromophenyl)-2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () :

Similar to the above, this compound highlights the prevalence of halogenated triazole derivatives in agrochemical design. The bromo and chloro groups enhance resistance to enzymatic degradation, a feature likely shared by the target compound.

Key Observations :

- Linker Differences: Oxygen (phenoxy) vs. sulfur (thioether) linkers influence electronic properties and hydrogen-bonding capacity, critical for target engagement .

Research Findings and Functional Implications

- Agrochemical Potential: The structural similarity to WH7 suggests the target compound may act as a herbicide or plant growth regulator, with bromine enhancing persistence in environmental conditions .

- Ion Channel Modulation: Unlike VUAA1 (Orco agonist) and OLC15 (Orco antagonist), the target’s phenoxy group may limit activity in insect ion channels but could be explored in mammalian systems .

- Synthetic Accessibility: Halogenated phenoxy precursors may require specialized coupling reagents (e.g., Mitsunobu conditions) compared to thioether analogs synthesized via nucleophilic substitution ().

Biological Activity

2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromo-chlorophenoxy group and a triazole moiety attached to an acetamide backbone. Its molecular formula is with a molecular weight of approximately 331.55 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrClN4O2 |

| Molecular Weight | 331.55 g/mol |

| IUPAC Name | 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide |

| CAS Number | 461449-40-1 |

Synthesis

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves several key steps:

- Formation of the Phenoxy Intermediate : The starting material, 4-bromo-2-chlorophenol, reacts with an acylating agent.

- Introduction of the Triazole Group : The phenoxy intermediate undergoes reaction with a triazole derivative.

- Formation of the Acetamide : The final step involves reacting the triazole-containing intermediate with an acetamide derivative.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole group may facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

In vitro studies have shown that compounds similar to or derived from 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structural motifs have been evaluated using turbidimetric methods for their effectiveness against various microbial strains .

Anticancer Activity

Research has indicated that certain derivatives demonstrate promising anticancer activity against human breast adenocarcinoma cell lines (e.g., MCF7). The mechanisms include inhibition of cancer cell proliferation through modulation of specific pathways involved in cell cycle regulation and apoptosis . Molecular docking studies have further elucidated the binding modes of these compounds to target proteins involved in cancer progression.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives similar to 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide against various bacterial strains. Results indicated that certain derivatives exhibited activity comparable to standard antibiotics like norfloxacin .

Case Study 2: Anticancer Screening

In another investigation, derivatives were screened for anticancer activity using the Sulforhodamine B (SRB) assay against MCF7 cell lines. Compounds demonstrated IC50 values indicating effective inhibition of cell growth, suggesting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide?

The synthesis typically involves multi-step reactions focusing on constructing the triazole core and coupling it with the substituted phenoxyacetamide moiety. Key steps include:

- Triazole ring formation : Reacting 4-amino-1,2,4-triazole derivatives with halogenated reagents under controlled conditions (e.g., using K₂CO₃ as a base in anhydrous ethanol) .

- Coupling reactions : The phenoxyacetamide group is introduced via nucleophilic substitution or amide bond formation. For example, bromo-/chloro-phenoxyacetic acid derivatives are coupled with the triazole amine using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane .

- Purification : Chromatography (e.g., EtOAc/hexane gradients) or recrystallization from solvents like ethyl acetate .

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole formation | K₂CO₃, EtOH, reflux, 8 h | 23 | |

| Amide coupling | EDCI, DCM, 0°C, 3 h | 65–75 |

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Unit cell dimensions : Triclinic or monoclinic systems (e.g., a = 7.2061 Å, b = 9.521 Å for a related triazole acetamide) .

- Hydrogen bonding : Intramolecular N–H⋯S and intermolecular C–H⋯O/N interactions stabilize the structure .

- Torsion angles : Critical for understanding conformational flexibility (e.g., C1–N3–C2–C3 = −112.1° in a triazole derivative) .

Q. What spectroscopic methods are used for structural characterization?

- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole NH at δ 10.2 ppm) .

- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, triazole C=N at ~1550 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ = 409.35 for a bromophenyl-triazole analog) .

Advanced Research Questions

Q. What strategies optimize bioactivity through structural modifications?

- Substituent variation : Modify the phenoxy group (e.g., replacing Br/Cl with electron-withdrawing groups) to enhance target affinity .

- Linker optimization : Adjust the acetamide spacer length or introduce sulfanyl groups to improve metabolic stability .

- Computational docking : Predict interactions with biological targets (e.g., auxin receptors or HIV-1 reverse transcriptase) using software like AutoDock .

Q. Example SAR Table

| Modification | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 4-Bromo-2-chloro | 12 µM | HIV-1 RT | |

| 2-Methoxy | 45 µM | SIRT2 |

Q. How can researchers resolve contradictions in reported bioactivity data?

- Comparative assays : Standardize protocols (e.g., consistent cell lines, IC₅₀ measurement methods) to minimize variability .

- Metabolic stability studies : Evaluate compound degradation under physiological conditions to explain discrepancies in in vitro vs. in vivo results .

- Structural analogs : Test derivatives to isolate the impact of specific functional groups (e.g., triazole vs. oxadiazole cores) .

Q. What computational models predict target interactions for this compound?

- Molecular dynamics (MD) simulations : Study binding stability with proteins (e.g., Orco ion channels) over 100-ns trajectories .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the triazole ring) for virtual screening .

Q. How to design experiments to study its mechanism of action?

- Genetic knockouts : Use Arabidopsis mutants (e.g., auxin signaling mutants) to confirm auxin-like activity .

- Patch-clamp electrophysiology : Measure ion channel modulation (e.g., Orco activation in insect olfactory receptors) .

- Crystallographic fragment screening : Co-crystallize with target proteins to identify binding pockets .

Q. What are the known biological targets and associated pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.